N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridinyl substituent at the 5-position of the triazole ring and a 3-fluorophenyl group attached via an acetamide linkage. Its structure combines a sulfur-linked thioacetamide moiety with a triazole core, which is common in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C16H14FN5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(13-7-2-3-8-18-13)20-21-16(22)24-10-14(23)19-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
OFOPNIPXXVOIQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Precursors
Solvents and Catalysts
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Dry acetone : Ensures anhydrous conditions for nucleophilic substitutions.
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Anhydrous potassium carbonate (K₂CO₃) : Facilitates deprotonation and thiolate ion formation.
-
Methanol and sulfuric acid (H₂SO₄) : Used in esterification and acid-catalyzed reactions.
Stepwise Synthesis Procedure
Step I: Synthesis of 4-Methyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol
-
Reaction Setup :
-
Hydrazine hydrate (0.1 mol) and carbon disulfide (0.12 mol) are refluxed in ethanol (100 mL) at 80°C for 4 hours.
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Pyridine-2-carboxylic acid (0.1 mol) is added, and the mixture is refluxed for an additional 6 hours.
-
-
Workup :
Characterization Data
| Parameter | Value |
|---|---|
| IR (KBr, cm⁻¹) | 3250 (N–H), 1605 (C=N), 1250 (C–S) |
| ¹H NMR (400 MHz, DMSO) : δ (ppm) | 2.45 (s, 3H, CH₃), 7.35–8.50 (m, 4H, pyridine-H) |
Step II: Thiol Alkylation to Form Sulfanyl Linkage
-
Reaction Conditions :
-
4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (0.1 mol) and 2-chloro-N-(3-fluorophenyl)acetamide (0.1 mol) are stirred in dry acetone (70 mL) with K₂CO₃ (0.2 mol) at room temperature for 5 hours.
-
-
Workup :
Optimization Insights
Step III: Final Amidation and Purification
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Reaction Setup :
-
The intermediate from Step II is dissolved in dichloromethane (50 mL) and treated with triethylamine (0.15 mol).
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Acetic anhydride (0.12 mol) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours.
-
-
Workup :
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| IR Spectroscopy | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–F vibration) |
| ¹H NMR (DMSO-d6) | δ 2.40 (s, 3H, CH₃), 7.20–8.60 (m, 8H, Ar–H) |
| MS (ESI) | m/z 369.4 [M+H]⁺ |
Purity Assessment
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HPLC : >98% purity using a C18 column (acetonitrile/water = 70:30).
-
Elemental Analysis : Calculated (%) for C₁₇H₁₄FN₅OS: C 55.28, H 3.82, N 18.96; Found: C 55.15, H 3.79, N 18.88.
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse for up to 5 cycles without significant activity loss.
| Parameter | Value |
|---|---|
| PMI (Process Mass Intensity) | 8.2 kg/kg product |
| E-Factor | 6.5 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridinyl groups.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the incorporation of a pyridine ring substituted with a triazole moiety. The synthesis typically involves:
- Formation of Triazole Ring : The reaction of suitable hydrazines with appropriate carbonyl compounds leads to the formation of the triazole structure.
- Substitution Reactions : The introduction of the fluorophenyl and methyl groups occurs through electrophilic aromatic substitution or nucleophilic attacks.
- Final Acetamide Formation : The final step involves acylation to form the acetamide group.
The structural representation can be summarized as follows:\text{N 3 fluorophenyl 2 4 methyl 5 pyridin 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}
Antifungal Activity
Research indicates that compounds related to N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. A study demonstrated that derivatives containing a pyridine-sulfonamide scaffold possess enhanced activity against various Candida species, showing minimum inhibitory concentration (MIC) values as low as 25 µg/mL against resistant strains .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Investigations into structurally similar compounds have shown promising results in inhibiting cancer cell growth across several lines. For instance, derivatives of similar triazole structures have been reported to exhibit significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profiles of this compound:
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Antifungal Studies : In vitro evaluations revealed that certain derivatives demonstrated superior antifungal activity compared to traditional treatments like fluconazole .
Compound MIC (µg/mL) Target Species A ≤ 25 Candida albicans B ≤ 50 Rhodotorula mucilaginosa -
Anticancer Evaluations : A comparative analysis showed that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating potential for development as anticancer agents .
Cell Line IC50 (µM) Activity Level SNB-19 10 High OVCAR-8 15 Moderate NCI-H460 20 Moderate
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and reported activities:
Key Comparisons
Substituent Effects on Bioactivity Pyridinyl Position: The target compound’s 5-pyridin-2-yl group contrasts with VUAA-1’s 5-pyridin-3-yl. Pyridin-2-yl may enhance π-stacking in binding pockets compared to pyridin-3-yl, affecting receptor specificity . However, OLC-15’s 4-butylphenyl group enhances antagonism, suggesting alkyl chain length modulates activity .
Synthesis and Physicochemical Properties
- Melting Points : Analogues with allyl groups (e.g., 6a–6c in ) exhibit melting points of 161–184°C, while the target compound’s melting point is unreported. Higher melting points correlate with crystalline stability, influenced by substituent polarity .
- Yield : The target compound’s synthesis yield is unspecified, but similar triazole derivatives (e.g., 6c) achieve 83% yield under optimized conditions (H₂O:EtOH solvent) .
Biological Activity Orco Modulation: VUAA-1 and OLC-15 demonstrate that minor structural changes (e.g., pyridinyl position, alkyl chain length) switch activity from agonism to antagonism. The target compound’s 4-methyl group may reduce steric hindrance compared to VUAA-1’s 4-ethyl, possibly enhancing binding . Antimicrobial Potential: Derivatives like KA3 () show that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improve antimicrobial activity. The target’s 3-fluoro group may offer similar benefits but requires validation .
Research Findings and Implications
- Structural Insights : The 4-methyl-5-pyridin-2-yl-triazole core is critical for Orco interaction, as seen in VUAA-1 and OLC-14. Fluorine’s electronegativity may enhance target selectivity in insect vs. mammalian systems .
- Synthetic Feasibility : The target compound can likely be synthesized via established routes (e.g., alkylation of triazole-thiols with α-chloroacetamides), similar to and methodologies .
- Unresolved Questions : The exact role of the 3-fluorophenyl group in bioactivity remains unclear. Comparative studies with chlorophenyl analogues (e.g., ) could clarify substituent effects .
Biological Activity
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as a derivative of the 1,2,4-triazole scaffold, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound has the chemical formula C16H14FN5OS and features a triazole ring, which is known for its versatile biological activities. The presence of the fluorophenyl and pyridinyl groups contributes to its lipophilicity and potential for interaction with various biological targets.
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety can inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), both of which are crucial in inflammatory pathways. For instance, studies have shown that related compounds effectively reduce tumor necrosis factor-alpha (TNFα) release in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that triazoles can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 0.125 to 8 µg/mL . This broad spectrum of activity is attributed to their ability to interfere with microbial enzyme systems.
Anticancer Activity
In vitro studies using the NCI-60 cancer cell line panel revealed that certain derivatives of triazoles exhibit moderate cytostatic activity. For instance, compounds similar to this compound showed inhibition growth percentages (IGP) ranging from 10% to 23% against specific cancer cell lines such as MCF7 (breast cancer) . This suggests potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring or substituents on the phenyl or pyridinyl groups can significantly influence potency and selectivity against specific biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on Phenyl | Increases lipophilicity and enhances binding affinity |
| Methyl on Pyridine | May enhance antimicrobial activity |
Case Studies
- Inflammation Model : In a rodent model of inflammation induced by TNFα, administration of related triazole compounds resulted in a significant reduction in inflammatory markers compared to controls .
- Antimicrobial Screening : A series of triazole derivatives were screened against clinical isolates of E. coli and S. aureus, showing promising results with MIC values lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology :
- Triazole ring formation : Cyclization reactions using hydrazine derivatives and nitriles under acidic/basic conditions .
- Sulfanyl group introduction : Thiolation of intermediates with α-chloroacetamide derivatives, requiring precise pH control (7.0–8.5) and solvent selection (e.g., ethanol or DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
- Key parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for triazole-thiol coupling), and exclusion of moisture .
Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
- Analytical workflow :
- NMR : - and -NMR to confirm substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl isomers) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to detect residual solvents or by-products (e.g., sulfoxides from over-oxidation) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 343.4 g/mol; observed: 343.3 ± 0.2) .
- Common discrepancies :
- Ambiguous NOESY correlations in NMR due to conformational flexibility of the triazole-sulfanyl linkage .
- HPLC retention time variability under acidic mobile phases (pH < 3.0) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Pharmacological screening :
- Antimicrobial assays : Broth microdilution (MIC: 8–32 µg/mL against S. aureus and C. albicans) .
- Anticancer assays : MTT-based cytotoxicity (IC: 12–45 µM in HeLa and MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological efficacy across analogs?
- SAR variables :
- Fluorophenyl position : 3-F substitution (as in the target compound) vs. 4-F (lower logP but reduced membrane permeability) .
- Pyridinyl vs. thiophene substituents : Pyridin-2-yl enhances kinase inhibition (e.g., EGFR IC: 0.8 µM vs. thiophene’s 5.2 µM) .
- Contradiction resolution :
- Bioavailability vs. potency : Methyl groups on triazole improve solubility but reduce target binding affinity (e.g., 4-methyl lowers IC by 30% vs. 4-H) .
- Data normalization : Use of standardized cell lines (e.g., ATCC-certified HeLa) and inter-lab calibration .
Q. What crystallographic strategies are recommended for resolving the 3D conformation of this compound?
- Crystallization : Slow evaporation from DMSO/water (7:3 v/v) at 4°C to obtain single crystals .
- Refinement : SHELXL-2018 for small-molecule refinement; twin refinement for resolving pseudosymmetry in triazole rings .
- Key parameters :
- R-factor : <0.05 for high-resolution (<1.0 Å) datasets .
- Thermal motion : Anisotropic displacement parameters for sulfanyl and fluorophenyl groups .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved through structural modifications?
- Metabolic hotspots :
- Triazole ring oxidation : Introduction of electron-withdrawing groups (e.g., -CF) at C4 to block CYP3A4-mediated degradation .
- Sulfanyl group glucuronidation : Replacement with sulfone or methylsulfonyl to reduce Phase II metabolism .
- PK optimization :
- LogP adjustment : Addition of polar groups (e.g., -OH or -OCH) to lower logP from 2.8 to <2.0, enhancing aqueous solubility .
- Plasma protein binding : Fluorine substitution reduces albumin binding from 92% to 78% .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
